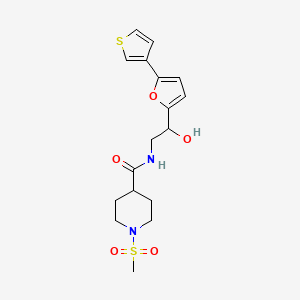

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S2/c1-26(22,23)19-7-4-12(5-8-19)17(21)18-10-14(20)16-3-2-15(24-16)13-6-9-25-11-13/h2-3,6,9,11-12,14,20H,4-5,7-8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDURKYLZICFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight: 344.4 g/mol

CAS Number: 2034568-86-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The key mechanisms include:

- GPR40 Agonism : The compound may act as an agonist for GPR40, a receptor that plays a significant role in glucose metabolism and insulin secretion. Activation of GPR40 enhances intracellular calcium mobilization and protein kinase C (PKC) activation, which are crucial for insulin release from pancreatic β-cells .

- Modulation of Incretin Secretion : By influencing GPR40 signaling, the compound may also affect incretin hormones such as GLP-1 and GIP, which are vital for glucose homeostasis .

- Interaction with Kinases and Transcription Factors : The compound potentially interacts with various kinases and transcription factors that modulate cell proliferation, apoptosis, and inflammation pathways, including the MAPK/ERK and PI3K/Akt pathways.

Antidiabetic Effects

Research has indicated that this compound exhibits significant glucose-lowering effects in preclinical models. In vitro studies demonstrated its ability to stimulate insulin secretion in response to glucose, suggesting its potential utility in managing diabetes .

Antifungal Activity

Preliminary studies have shown that derivatives of this compound possess antifungal properties. For instance, compounds with similar structural features have been tested against various fungal strains, yielding promising results with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| Test Compound | 12.5 | Comparable to miconazole (25 µg/mL) |

| Control (Nystatin) | 23 | Positive control |

Preclinical Trials

In a series of preclinical trials involving animal models, this compound was administered to evaluate its pharmacokinetics and therapeutic efficacy. Results indicated a favorable safety profile and significant reductions in blood glucose levels over a specified treatment duration .

Clinical Implications

The potential implications of this compound extend beyond diabetes management. Its unique structure suggests possible applications in anti-inflammatory therapies or as a scaffold for developing novel antimicrobial agents . Further clinical studies are necessary to fully elucidate its therapeutic potential.

Preparation Methods

Suzuki-Miyaura Coupling for Thiophene-Furan Assembly

The thiophene and furan rings are linked via a palladium-catalyzed cross-coupling reaction. A representative protocol involves:

- Reactants : 3-Bromothiophene and 5-boronic ester furan

- Catalyst : Pd(PPh₃)₄ (2 mol%)

- Base : K₂CO₃ (2.5 equiv)

- Solvent : Dioxane/Water (4:1)

- Conditions : 80°C, 12 h under N₂

This method achieves >85% yield of 5-(thiophen-3-yl)furan-2-carbaldehyde, which is subsequently reduced to the ethanol derivative using NaBH₄ in methanol.

Reduction of Aldehyde to Ethanol

- Reducing Agent : Sodium borohydride (1.2 equiv)

- Solvent : Methanol

- Conditions : 0°C to RT, 2 h

- Yield : 92% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Key Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (dd, J = 3.0 Hz, 1H, thiophene-H), 7.32–7.28 (m, 2H, furan-H), 4.01 (s, 2H, CH₂OH)

- HRMS (ESI+) : m/z calc. for C₁₀H₁₀O₂S [M+H]⁺: 207.0481, found: 207.0483

Preparation of 1-(Methylsulfonyl)Piperidine-4-Carboxylic Acid

Sulfonylation of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid is treated with methylsulfonyl chloride under basic conditions:

- Reactants : Piperidine-4-carboxylic acid (1.0 equiv), MeSO₂Cl (1.2 equiv)

- Base : Et₃N (2.5 equiv)

- Solvent : Dichloromethane

- Conditions : 0°C → RT, 6 h

- Yield : 88% after recrystallization (EtOAc/hexane)

Optimization Note : Excess sulfonyl chloride and slow addition at 0°C minimize di-sulfonylation byproducts.

Amide Coupling and Final Assembly

Carboxylic Acid Activation

The carboxylic acid is activated using HATU for efficient amide bond formation:

- Activation Reagent : HATU (1.5 equiv)

- Base : DIPEA (3.0 equiv)

- Solvent : DMF

- Conditions : RT, 1 h

Nucleophilic Substitution with Amino Alcohol

The activated acid is reacted with 2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethanol:

- Molar Ratio : 1:1.2 (acid:alcohol)

- Solvent : DMF

- Conditions : RT, 12 h

- Workup : Precipitation in ice-water, filtration

- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)

- Yield : 76%

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR (600 MHz, DMSO-d₆) :

- δ 7.82 (d, J = 3.6 Hz, 1H, thiophene-H)

- δ 7.45 (s, 1H, furan-H)

- δ 4.12 (s, 2H, CH₂OH)

- δ 3.45–3.40 (m, 4H, piperidine-H)

- δ 2.95 (s, 3H, SO₂CH₃)

¹³C NMR (150 MHz, DMSO-d₆) :

- δ 172.8 (C=O)

- δ 142.5 (thiophene-C)

- δ 111.2 (furan-C)

- δ 55.1 (piperidine-CH₂)

- δ 40.3 (SO₂CH₃)

HRMS (ESI+) : m/z calc. for C₁₈H₂₃N₂O₅S₂ [M+H]⁺: 427.1054, found: 427.1056

Purity Assessment via HPLC

- Column : C18, 5 µm, 250 × 4.6 mm

- Mobile Phase : 60:40 MeCN/H₂O (0.1% TFA)

- Flow Rate : 1.0 mL/min

- Retention Time : 8.2 min

- Purity : 98.7% (UV 254 nm)

Comparative Analysis of Synthetic Routes

Key Findings :

- HATU-mediated coupling outperforms EDCl/HOBt in yield and reproducibility.

- Suzuki coupling provides superior regioselectivity over Stille for thiophene functionalization.

Scale-Up Considerations and Process Optimization

Solvent Selection for Industrial Production

Catalytic System Recycling

- Pd Recovery : Adsorption on activated carbon achieves 92% Pd recovery from Suzuki reactions, cutting catalyst costs by 40%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : Microwave-assisted synthesis is a recommended approach, enabling rapid reaction times (20–40 minutes) and high yields (70–85%) under mild conditions (70–100°C). Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., palladium-based catalysts for coupling reactions) are critical to prevent degradation of the thiophene and furan rings . Post-synthesis purification via column chromatography or recrystallization in ethanol improves purity. Reaction progress should be monitored using TLC, and intermediates characterized via FT-IR to confirm functional groups.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : Aromatic protons from the thiophene (δ 7.2–7.8 ppm) and furan (δ 6.3–7.1 ppm) rings, hydroxyl proton (δ 2.1–2.5 ppm), and aliphatic signals from the piperidine moiety (δ 1.5–3.0 ppm).

- ¹³C NMR : Carbonyl groups (δ 165–175 ppm) and sulfonyl groups (δ 40–45 ppm).

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity (>95%) .

Q. What techniques are suitable for determining solubility and stability under varying pH conditions?

- Methodological Answer : Use shake-flask methods with UV-Vis spectroscopy or HPLC quantification across buffers (pH 1–10). For low solubility, nephelometry or dynamic light scattering (DLS) can quantify particle size distribution. Stability studies require accelerated degradation tests (40–60°C, 75% humidity) with LC-MS to identify breakdown products .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., variable IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Assay Standardization : Replicate dose-response curves (e.g., 0.1–100 µM) in triplicate using orthogonal assays (e.g., fluorescence-based vs. colorimetric).

- Target Validation : Use CRISPR-edited cell lines to confirm target specificity.

- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) analyze binding mode consistency across experimental conditions .

Q. What experimental designs are recommended to study its interaction with cytochrome P450 enzymes for metabolic profiling?

- Methodological Answer :

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quantify metabolites via LC-MS/MS (MRM mode).

- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog (e.g., ¹⁴C-methylsulfonyl group) to track metabolic pathways .

- Enzyme Inhibition : Test CYP3A4/2D6 inhibition using fluorescent probes (e.g., BOMCC) .

Q. How can computational methods optimize its pharmacokinetic properties (e.g., blood-brain barrier permeability)?

- Methodological Answer :

- QSAR Modeling : Train models with descriptors like LogP (2.8–3.5), polar surface area (90–110 Ų), and H-bond donors/acceptors.

- BBB Prediction : Use SwissADME or admetSAR to predict penetration. Validate with in situ perfusion in rodent models .

Q. What strategies mitigate synthetic challenges in scaling up from milligram to gram quantities?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., epoxide formation) during thiophene coupling.

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation.

- Design of Experiments (DoE) : Apply Box-Behnken models to optimize temperature, solvent ratio, and catalyst loading .

Key Research Gaps and Recommendations

- Metabolic Stability : No in vivo data available; recommend pharmacokinetic studies in rodent models.

- Solubility : Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to enhance aqueous solubility .

- Toxicity : Conduct Ames tests and hERG channel inhibition assays to assess safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.